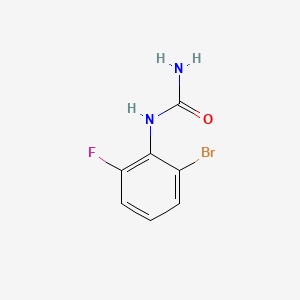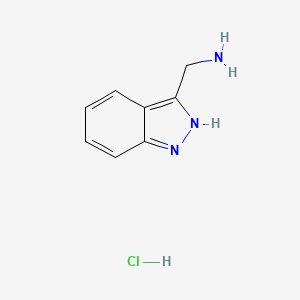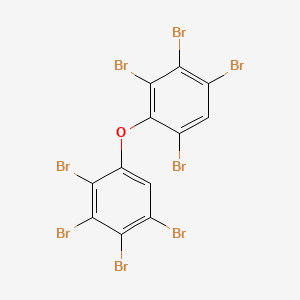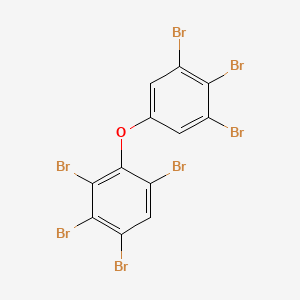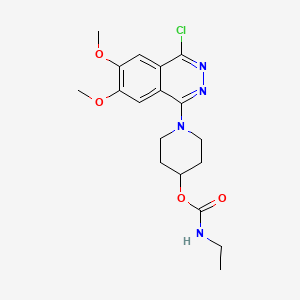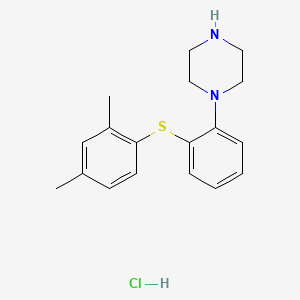
ビス(4-メチル-2-ペンチル)フタル酸-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-Methyl-2-pentyl) Phthalate-d4: is a deuterium-labeled phthalate ester. It is a derivative of Bis(4-Methyl-2-pentyl) Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiling due to its stable isotope labeling .
科学的研究の応用
Chemistry: Bis(4-Methyl-2-pentyl) Phthalate-d4 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking using spectroscopic methods .
Biology and Medicine: In biological research, this compound is used to study the metabolism of phthalates in living organisms. It helps in understanding the pharmacokinetics and distribution of phthalates in the body .
Industry: In industrial applications, Bis(4-Methyl-2-pentyl) Phthalate-d4 is used in the development of new plasticizers and to study the environmental impact of phthalates. Its stable isotope labeling makes it ideal for environmental monitoring and analysis .
作用機序
Target of Action
Bis(4-Methyl-2-pentyl) Phthalate-d4 is a deuterium-labeled version of Bis(4-Methyl-2-pentyl) Phthalate
Mode of Action
It is known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-Methyl-2-pentyl) Phthalate-d4 involves the esterification of phthalic acid with 4-methyl-2-pentanol in the presence of a deuterium source. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of Bis(4-Methyl-2-pentyl) Phthalate-d4 follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .
化学反応の分析
Types of Reactions:
Oxidation: Bis(4-Methyl-2-pentyl) Phthalate-d4 can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkali metal alkoxides or amines under basic conditions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
類似化合物との比較
Bis(2-ethylhexyl) Phthalate: Another commonly used phthalate ester with similar applications but different alkyl groups.
Di-n-butyl Phthalate: A phthalate ester with shorter alkyl chains, used in different industrial applications.
Diisononyl Phthalate: A phthalate ester with longer alkyl chains, providing different physical properties.
Uniqueness: Bis(4-Methyl-2-pentyl) Phthalate-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
特性
IUPAC Name |
bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3/i7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFXUVUVOTXFND-ULDPCNCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334578 |
Source


|
| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398066-13-1 |
Source


|
| Record name | Bis(4-methylpentan-2-yl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
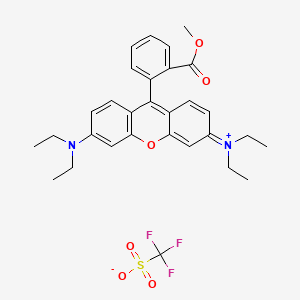
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4-methoxy-6-pentadecyl-](/img/new.no-structure.jpg)
![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![N-methyl-N-[(E)-1,3-thiazol-2-yldiazenyl]methanamine](/img/structure/B569664.png)
